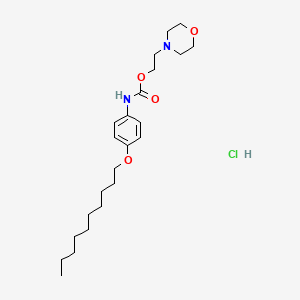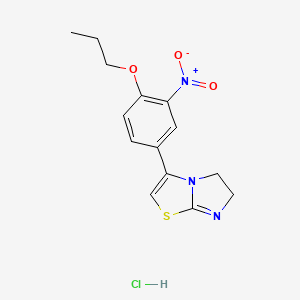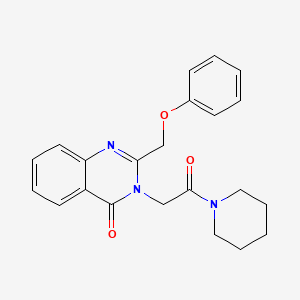
Piperidine, 1-((4-oxo-2-(phenoxymethyl)-3(4H)-quinazolinyl)acetyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperidin-1-yl-(4-oxo-2-phenoxymethyl-3H-chinazolin-3-yl)essigsäure ist eine komplexe organische Verbindung, die zur Klasse der Chinazolinon-Derivate gehört. Diese Verbindung zeichnet sich durch das Vorhandensein eines Piperidinrings, eines Chinazolinon-Kerns und einer Phenoxymethylgruppe aus.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Piperidin-1-yl-(4-oxo-2-phenoxymethyl-3H-chinazolin-3-yl)essigsäure beinhaltet typischerweise mehrstufige organische Reaktionen. Ein gängiger Syntheseweg umfasst die folgenden Schritte:
Bildung des Chinazolinon-Kerns: Dieser Schritt beinhaltet die Cyclisierung von Anthranilsäure-Derivaten mit Formamid oder seinen Derivaten unter sauren oder basischen Bedingungen, um den Chinazolinon-Kern zu bilden.
Einführung der Phenoxymethylgruppe: Die Phenoxymethylgruppe wird durch eine nucleophile Substitutionsreaktion eingeführt, bei der ein geeignetes Phenol-Derivat mit einem Halogenmethyl-Chinazolinon-Zwischenprodukt reagiert.
Acetylierung von Piperidin: Der letzte Schritt beinhaltet die Acetylierung von Piperidin mit dem Chinazolinon-Zwischenprodukt, typischerweise unter Verwendung von Essigsäureanhydrid oder Acetylchlorid unter basischen Bedingungen.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege verwenden, die jedoch für die Großproduktion optimiert sind. Dies umfasst die Verwendung von Durchflussreaktoren, High-Throughput-Screening für optimale Reaktionsbedingungen und die Verwendung von Katalysatoren zur Steigerung der Reaktionsausbeute und -effizienz.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 1-((4-oxo-2-(phenoxymethyl)-3(4H)-quinazolinyl)acetyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: This step involves the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions to form the quinazolinone core.
Introduction of the Phenoxymethyl Group: The phenoxymethyl group is introduced through a nucleophilic substitution reaction, where a suitable phenol derivative reacts with a halomethyl quinazolinone intermediate.
Acetylation of Piperidine: The final step involves the acetylation of piperidine with the quinazolinone intermediate, typically using acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Piperidin-1-yl-(4-oxo-2-phenoxymethyl-3H-chinazolin-3-yl)essigsäure unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Die Verbindung kann je nach vorhandenen funktionellen Gruppen nucleophile oder elektrophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurem Medium.
Reduktion: Natriumborhydrid in Methanol.
Substitution: Alkylhalogenide in Gegenwart einer Base wie Natriumhydroxid.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reaktionsbedingungen und verwendeten Reagenzien ab. Beispielsweise kann die Oxidation zu Chinazolinon-Derivaten mit zusätzlichen Sauerstoff-Funktionalitäten führen, während die Reduktion zu teilweise oder vollständig reduzierten Chinazolinon-Derivaten führen kann.
Wissenschaftliche Forschungsanwendungen
Piperidin-1-yl-(4-oxo-2-phenoxymethyl-3H-chinazolin-3-yl)essigsäure hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:
Chemie: Wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und krebshemmender Eigenschaften.
Medizin: Wird auf seine potenziellen therapeutischen Anwendungen untersucht, insbesondere bei der Entwicklung neuer Medikamente.
Industrie: Wird bei der Entwicklung neuer Materialien und als Katalysator in verschiedenen industriellen Prozessen eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von Piperidin-1-yl-(4-oxo-2-phenoxymethyl-3H-chinazolin-3-yl)essigsäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Die Verbindung kann durch Hemmung bestimmter Enzyme oder Rezeptoren wirken, was zu einer Kaskade biochemischer Ereignisse führt, die zu den beobachteten Effekten führen. Detaillierte Studien sind erforderlich, um die genauen molekularen Zielstrukturen und -wege aufzuklären, die beteiligt sind.
Wissenschaftliche Forschungsanwendungen
Piperidine, 1-((4-oxo-2-(phenoxymethyl)-3(4H)-quinazolinyl)acetyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of Piperidine, 1-((4-oxo-2-(phenoxymethyl)-3(4H)-quinazolinyl)acetyl)- involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Chinazolinon-Derivate: Verbindungen mit ähnlichen Chinazolinon-Kernen, aber verschiedenen Substituenten.
Piperidin-Derivate: Verbindungen mit ähnlichen Piperidinringen, aber verschiedenen funktionellen Gruppen.
Einzigartigkeit
Piperidin-1-yl-(4-oxo-2-phenoxymethyl-3H-chinazolin-3-yl)essigsäure ist aufgrund seiner spezifischen Kombination aus einem Piperidinring, einem Chinazolinon-Kern und einer Phenoxymethylgruppe einzigartig. Diese einzigartige Struktur verleiht ihr unterschiedliche chemische und biologische Eigenschaften, die sie von anderen ähnlichen Verbindungen abheben.
Eigenschaften
CAS-Nummer |
85063-20-3 |
|---|---|
Molekularformel |
C22H23N3O3 |
Molekulargewicht |
377.4 g/mol |
IUPAC-Name |
3-(2-oxo-2-piperidin-1-ylethyl)-2-(phenoxymethyl)quinazolin-4-one |
InChI |
InChI=1S/C22H23N3O3/c26-21(24-13-7-2-8-14-24)15-25-20(16-28-17-9-3-1-4-10-17)23-19-12-6-5-11-18(19)22(25)27/h1,3-6,9-12H,2,7-8,13-16H2 |
InChI-Schlüssel |
MWUSLKFVBNSBMO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)C(=O)CN2C(=NC3=CC=CC=C3C2=O)COC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2,4-Dinitrophenyl)azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide](/img/structure/B12732319.png)

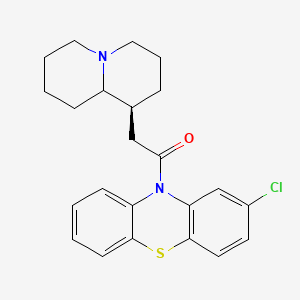
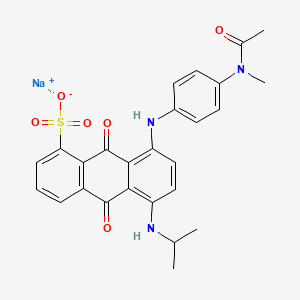
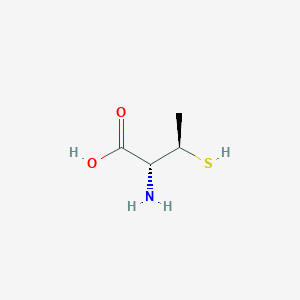
![(1R,2R,9R,10R,12R)-12-hydroxy-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one;perchloric acid](/img/structure/B12732342.png)

![[(2R,3S,5R)-5-[5-(2-chloroethyl)-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]phosphinic acid](/img/structure/B12732357.png)



